N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

1,2,4-thiadiazole NMDA receptor antagonist positional isomer SAR

This o-tolyl positional isomer is a structurally defined probe for SAR studies mapping NMDA receptor subtype binding and cholinesterase inhibition. The unique combination of an ortho-methylphenyl ring, a flexible thioether linker, and an N-cyclopentyl amide tail differentiates it from meta/para-tolyl or cyclohexyl analogs. Positional isomer shifts critically govern ifenprodil/MK-801 site selectivity profiles. Verify before substituting with m-tolyl or p-tolyl congeners.

Molecular Formula C16H19N3OS2
Molecular Weight 333.47
CAS No. 864918-80-9
Cat. No. B2403703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864918-80-9
Molecular FormulaC16H19N3OS2
Molecular Weight333.47
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3CCCC3
InChIInChI=1S/C16H19N3OS2/c1-11-6-2-5-9-13(11)15-18-16(22-19-15)21-10-14(20)17-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,17,20)
InChIKeyMDZDGCTXHPAISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-80-9): Structural Identity and Compound Class


N-Cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-80-9) is a synthetic small-molecule heterocyclic compound of molecular formula C₁₆H₁₉N₃OS₂ and molecular weight 333.47 g/mol . It features a 1,2,4-thiadiazole core bearing an ortho-tolyl (2-methylphenyl) substituent at position 3, a thioether (−S−) bridge at position 5 linked to an acetamide moiety, and an N-cyclopentyl terminal group. The compound belongs to the broader class of 3-aryl-5-thioacetamido-1,2,4-thiadiazoles, a scaffold that has garnered interest within medicinal chemistry programs targeting neurodegenerative disorders due to the demonstrated capacity of structurally related 1,2,4-thiadiazole derivatives to simultaneously modulate NMDA receptors, inhibit cholinesterases, and exhibit radical-scavenging activity [1]. This distinct combination of an o-tolyl ring, a flexible thioether linker, and a cyclopentyl amide tail differentiates it architecturally from other 1,2,4-thiadiazole-based probe molecules.

Why In-Class Substitution Is Not Straightforward: Structural Determinants of Activity in 3-Aryl-1,2,4-Thiadiazol-5-ylthio Acetamides


Within the 3-aryl-1,2,4-thiadiazol-5-ylthio acetamide family, three structural variables critically govern pharmacological activity: (i) the position and electronic character of the methyl substituent on the 3-aryl ring (ortho, meta, or para), (ii) the nature of the N-terminal amide substituent (e.g., cyclopentyl, cyclohexyl, phenyl, or substituted phenyl), and (iii) the linker type connecting the thiadiazole core to the acetamide (thioether vs. anilino). Published SAR studies on 1,2,4-thiadiazole-based NMDA receptor blockers demonstrate that even a positional isomer shift from ortho- to meta- or para-tolyl can produce differential binding profiles at the ifenprodil and MK-801 sites of the NMDA receptor [1]. Consequently, interchanging the target compound with its m-tolyl, p-tolyl, or unsubstituted phenyl analogs without empirical verification of retained potency and selectivity is not scientifically justified. The evidence presented below quantifies the structural differentiation dimensions that procurement decisions should consider.

Product-Specific Quantitative Differentiation Evidence for N-Cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide vs. Closest Analogs


Ortho-Tolyl vs. Meta-Tolyl vs. Para-Tolyl: Positional Isomer Impact on NMDA Receptor Binding Profile

The target compound carries an ortho-methyl substituent on the 3-phenyl ring, creating a sterically constrained conformation that differs fundamentally from its m-tolyl (CAS 864918-79-6) and p-tolyl analogs (CAS 864918-81-0). In the class of 1,2,4-thiadiazole NMDA receptor modulators, 3-aryl substitution pattern directly influences the ability to displace [³H]ifenprodil from the NR2B allosteric site and [³H]MK-801 from the intrachannel site. The 2017 Grigoriev et al. study demonstrated that among 5-anilino-1,2,4-thiadiazoles, varying the 3-position substituent (H, CH₃, Cl, OCH₃, CF₃) produced differential dual-site blockade profiles, with certain derivatives simultaneously engaging both the ifenprodil and MK-801 binding sites while others were selective for a single site [1]. Although direct comparative data for the o-tolyl vs. m-tolyl vs. p-tolyl congeners of this specific thioether-linked series have not been published in peer-reviewed form as of this analysis, class-level SAR precedent establishes that the ortho-methyl group imposes a torsional angle that is ~60° out of plane with the thiadiazole ring compared to the essentially coplanar para-methyl isomer, a conformational distinction predicted to modulate π-π stacking interactions at the receptor binding pocket [2].

1,2,4-thiadiazole NMDA receptor antagonist positional isomer SAR

Thioether (S-Linked) vs. Anilino (NH-Linked) 1,2,4-Thiadiazole Core: Differential Multi-Target Activity Profile

The target compound employs a thioether (−S−CH₂−CONH−) linker at the 5-position of the 1,2,4-thiadiazole ring, distinguishing it from the 5-anilino (−NH−aryl) series that has been directly characterized by the Proshin/Makhaeva group for NMDA receptor blockade and cholinesterase inhibition. In the 5-anilino series (Grigoriev et al., 2017), compounds bearing a 2-aminopropyl fragment demonstrated efficient blockade of the [³H]ifenprodil binding site on NR2B-containing NMDA receptors alongside moderate butyrylcholinesterase (BuChE) inhibition. In contrast, the thioether-linked architecture lacks the anilino NH hydrogen-bond donor, which is predicted to alter the pharmacophoric interaction pattern at both the NMDA receptor allosteric site and the cholinesterase peripheral anionic site (PAS) [1]. The methylthio-substituted analog (N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide) has been indexed in ChEMBL (CHEMBL5178466) with reported NMDA 2B binding (Kᵢ > 1,000 nM) and cholinesterase inhibition data (AChE IC₅₀ = 40,000 nM; BuChE IC₅₀ = 8,630 nM), establishing that the thioether-linked subclass retains measurable, albeit modest, engagement with these targets [2]. The o-tolyl substitution in the target compound is anticipated to enhance lipophilicity and modify the binding pose relative to this methylthio benchmark, though experimental confirmation is not yet available in the public domain.

thioether linkage anilino analog multi-target directed ligand NMDA receptor

N-Cyclopentyl vs. N-Cyclohexylmethyl Amide Substitution: Cycle Size and Spacer Effects on Biological Activity Spectrum

The target compound bears an N-cyclopentyl substituent directly attached to the acetamide carbonyl, whereas the well-characterized NMDA receptor antagonist TCN 213 (CAS 556803-08-8) employs an N-cyclohexylmethyl group. In a directly relevant study by Kovaleva et al. (2018), the effect of cycle size (cyclohexyl vs. cyclopentyl) and spacer structure (propanamine vs. propenamine) was systematically examined in tacrine-1,2,4-thiadiazole conjugates. The study demonstrated that the cyclopentyl homologue combined with a pentylaminopropane spacer produced a distinct esterase inhibition profile (predominant BuChE over AChE inhibition) and effective displacement of propidium from the AChE peripheral anionic site, with the spacer structure (saturated propanamine vs. unsaturated propenamine) dictating the breadth of the biological activity spectrum [1]. The N-cyclopentyl group in the target compound is therefore expected to confer subtly different steric and lipophilic properties at the target binding interface compared to compounds carrying larger cycloalkyl or aryl N-substituents. It is noteworthy that TCN 213, bearing a 1,3,4-thiadiazole (not 1,2,4-thiadiazole) core and an anilino-type linker, exhibits GluN2A selectivity (pIC₅₀ = 5.4 for GluN1/GluN2A) over GluN2B-containing receptors [2], highlighting how the combination of thiadiazole isomer, linker type, and N-substituent collectively determines receptor subtype selectivity.

cyclopentyl cyclohexylmethyl cycle size SAR spacer structure

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Core Isomer: Implications for Metabolic Stability and Target Recognition

The target compound is built on the 1,2,4-thiadiazole isomer, whereas many commercial NMDA receptor tool compounds (e.g., TCN 213, TCN 201) employ the 1,3,4-thiadiazole scaffold. The 1,2,4-thiadiazole ring features a contiguous N–S–N atomic arrangement that is isosteric with the 1,3,4-thiadiazole but presents a distinctly different electrostatic potential surface and hydrogen-bond acceptor pattern. A comprehensive review by Frija et al. (2016) documented that 1,2,4-thiadiazoles generally exhibit enhanced metabolic stability compared to their 1,3,4-counterparts due to the different electronic distribution within the ring, which affects susceptibility to oxidative and reductive metabolism [1]. Furthermore, the 1,2,4-thiadiazole core has been specifically advanced by the IPAC RAS group as a privileged scaffold for multi-target directed ligands (MTDLs) aimed at Alzheimer's disease, with demonstrated simultaneous engagement of NMDA receptors, cholinesterases, and antioxidant pathways [2]. The target compound's 1,2,4-thiadiazole core thus positions it within a pharmacologically distinct structural class from 1,3,4-thiadiazole-based probes, with potentially differentiated metabolic stability and polypharmacology profiles.

thiadiazole isomer 1,2,4-thiadiazole 1,3,4-thiadiazole metabolic stability

Completeness of Public Bioactivity Data: Evidence Gap Analysis for Procurement Risk Assessment

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and the primary literature (as of April 2026) reveals that no peer-reviewed publication, curated bioactivity database entry, or patent document reports quantitative in vitro IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-80-9) [1][2]. This stands in contrast to closely related analogs: the methylthio analog (CHEMBL5178466) has publicly deposited NMDA 2B, AChE, and BuChE activity data [3], and the p-tolyl and m-tolyl positional isomers are commercially catalogued as research compounds. The absence of published activity data for the target compound constitutes a significant evidence gap that procurement stakeholders must weigh: while the compound's structural features place it within a well-precedented bioactive scaffold class, its specific pharmacological profile remains experimentally unvalidated in the public domain. This evidence gap may reflect proprietary screening campaigns, ongoing research, or simply the compound's relatively recent availability in commercial screening collections.

data availability procurement risk bioactivity gap screening collection

Best Research and Industrial Application Scenarios for N-Cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-80-9)


Structure-Activity Relationship (SAR) Expansion of 3-Aryl-1,2,4-Thiadiazole NMDA Receptor Modulators

The compound serves as a structurally defined probe for SAR studies aimed at mapping how the ortho-methyl positional isomer on the 3-aryl ring influences NMDA receptor subtype binding and cholinesterase inhibition compared to previously characterized meta- and para-tolyl congeners. As established in Section 3, the o-tolyl group imposes distinct conformational constraints predicted to alter pharmacophoric interactions [1]. Researchers conducting systematic SAR exploration of this chemical series can use the compound as the ortho-substituted anchor point in a matrix that includes the m-tolyl and p-tolyl analogs.

Multi-Target Directed Ligand (MTDL) Screening for Alzheimer's Disease Drug Discovery

Building on the demonstrated capacity of 1,2,4-thiadiazole derivatives to concurrently modulate NMDA receptors, inhibit cholinesterases, and scavenge free radicals [1][2], this compound is positioned as a candidate for MTDL screening cascades targeting Alzheimer's disease. Its thioether linker and o-tolyl substitution represent structural diversification points that may yield differentiated polypharmacology profiles compared to the more extensively characterized 5-anilino-1,2,4-thiadiazole series [1].

Chemical Probe for Investigating N-Cyclopentyl Pharmacophore Contribution to CNS Target Engagement

The N-cyclopentyl group distinguishes this compound from cyclohexylmethyl-containing NMDA receptor probes such as TCN 213. As demonstrated by Kovaleva et al. (2018), cycle size in tacrine-thiadiazole conjugates significantly influences esterase inhibition profiles and PAS displacement activity [3]. This compound can be deployed in comparative pharmacological studies designed to isolate the contribution of the cyclopentyl substituent to target binding, CNS permeability, and metabolic stability within the 1,2,4-thiadiazole chemotype.

Chemical Biology Tool for Selective vs. Dual-Site NMDA Receptor Blockade Studies

The 1,2,4-thiadiazole scaffold has been shown capable of producing compounds that either selectively block the NR2B ifenprodil site, the intrachannel MK-801 site, or both simultaneously [1]. This compound, with its unique combination of o-tolyl, thioether linker, and cyclopentyl amide features, may exhibit a site-selectivity profile distinct from previously characterized analogs. It is therefore suited for use in radioligand displacement assays ([³H]ifenprodil, [³H]MK-801) and electrophysiological characterization (patch-clamp on recombinant NMDA receptors) to map its binding site occupancy pattern.

Quote Request

Request a Quote for N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.